molecular formula C9H9F4NO B13523506 2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13523506
M. Wt: 223.17 g/mol
InChI Key: XAUPWTSTDMVZKL-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol is a chemical compound with the molecular formula C9H9F4NO It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications where specific interactions and properties are required .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2

InChI Key

XAUPWTSTDMVZKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N

Origin of Product

United States

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